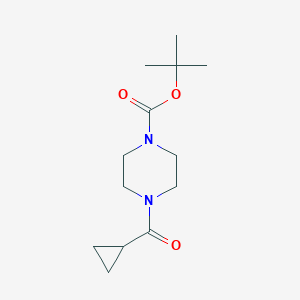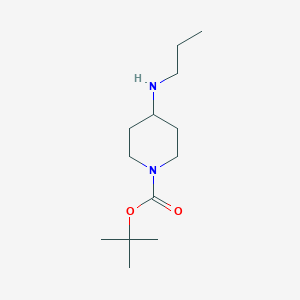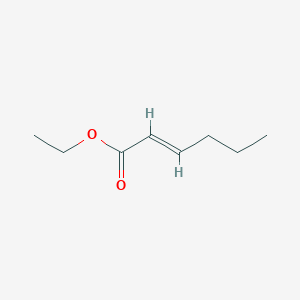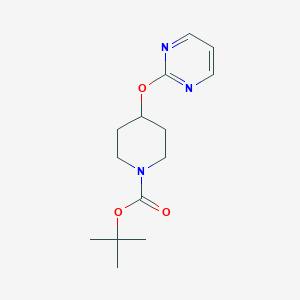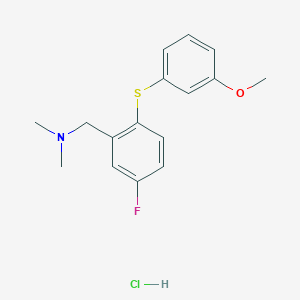
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride (also known as 5F-ADB) is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it has also been used in scientific research for its potential therapeutic effects.
Mécanisme D'action
5F-ADB acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of cellular functions. The exact mechanism of action of 5F-ADB is not fully understood, but it is believed to involve the activation of the G protein-coupled receptor (GPCR) signaling pathway.
Effets Biochimiques Et Physiologiques
The use of 5F-ADB has been associated with a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5F-ADB in lab experiments is its potency. It is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 5F-ADB is its potential for abuse. It is a synthetic cannabinoid that has been used as a recreational drug, which may make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the use of 5F-ADB in scientific research. One potential area of study is its use in the treatment of pain and inflammation. Additionally, it may be beneficial to investigate its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5F-ADB, which may lead to the development of more effective therapeutic agents. Finally, it is important to continue to study the potential risks associated with the use of 5F-ADB, particularly in the context of its recreational use.
Méthodes De Synthèse
The synthesis of 5F-ADB involves the reaction of 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethylpentanamide with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The purity of the synthesized 5F-ADB can be determined using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
5F-ADB has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
Numéro CAS |
134987-47-6 |
|---|---|
Nom du produit |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Formule moléculaire |
C16H19ClFNOS |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |
Clé InChI |
JYQWJFXTIMSSKT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Autres numéros CAS |
134987-47-6 |
Synonymes |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



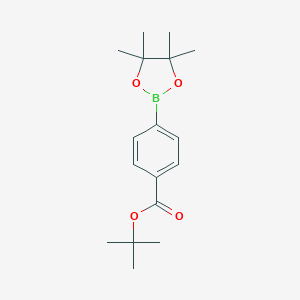
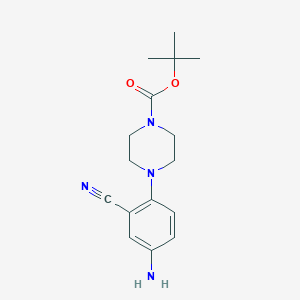
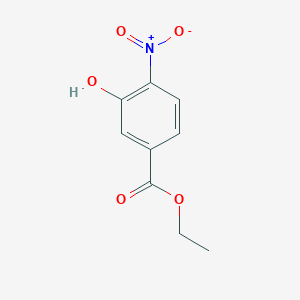
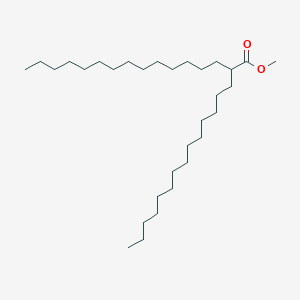
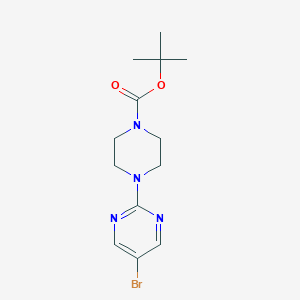
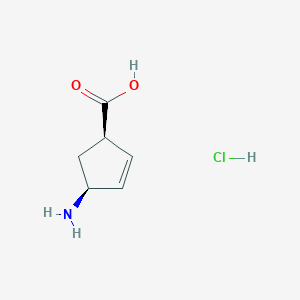
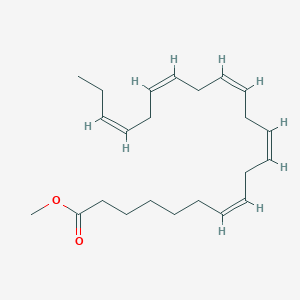
![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
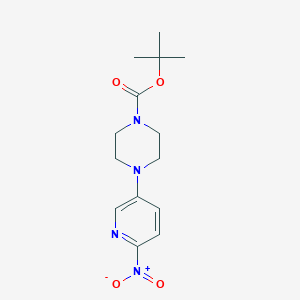
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
